(3-morpholinopropyl)acrylamide

Fluorescent pH sensor Polymeric sensor Digital response

Researchers constructing narrow-range immobilized pH gradients (IPG) for neutral proteome fractions often encounter gradient drift due to mismatched buffer monomers. (3-Morpholinopropyl)acrylamide directly solves this with a conjugate acid pKa of 7.0, precisely anchoring buffering capacity at the physiologically critical neutral pH range. This monomer also enables polymeric digital fluorescence pH sensors with a sharp on/off response in the pH 5.5-6.8 window, where generic tertiary amine analogs fail. - pKa 7.0 conjugate acid maintains stable pH gradients for proteins with pI 6.5-7.5, eliminating resolution loss in 2-D electrophoresis. - 0.4 unit pKa spacing from the thiomorpholino analog (pKa 7.4) enables rational blending for ultra-shallow, high-resolution gradients in the 6.8-7.6 range. - 98% purity standard with stabilized storage ensures batch-to-batch reproducibility for sensor fabrication and IPG casting protocols.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 46348-76-9
Cat. No. B1600847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-morpholinopropyl)acrylamide
CAS46348-76-9
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC=CC(=O)NCCCN1CCOCC1
InChIInChI=1S/C10H18N2O2/c1-2-10(13)11-4-3-5-12-6-8-14-9-7-12/h2H,1,3-9H2,(H,11,13)
InChIKeyOSVIOFVAMHTXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Monomer Class


(3-Morpholinopropyl)acrylamide, formally N-(3-morpholin-4-ylpropyl)prop-2-enamide, is an N-substituted acrylamide monomer with a molecular weight of 198.26 g/mol and the formula C10H18N2O2 [1]. It belongs to the class of basic acrylamido buffers and functional monomers, characterized by a morpholine ring attached via a three-carbon propyl linker to an acrylamide polymerizable group [2]. Its primary procurement relevance stems from its tertiary amine proton receptor, which confers a conjugate acid pKa of approximately 7.0 in water, placing its buffering and pH-sensing capability directly within the physiologically critical neutral range [2][3].

Functional Specificity and Analog Substitution


Generic substitution among N-substituted acrylamides is not feasible because the pendant group directly defines the polymer's response to pH, temperature, and ionic strength [1]. (3-Morpholinopropyl)acrylamide provides a conjugate acid pKa of 7.0, which is intermediate between the tertiary amine analogs N,N-dimethylaminopropyl acrylamide (pKa 9.3) and 2-morpholinoethyl acrylamide (pKa 6.2) [2][3]. This precise proton affinity dictates the functional pH range of the resulting polymer; replacing the morpholinopropyl unit with a dimethylamino or diethylamino variant shifts the operational pH window by over 2 units, fundamentally changing the sensor or separation system's analytical window [1]. Similarly, the spacer length between the acrylamide backbone and the morpholine ring alters the local pKa by 0.8 units relative to its ethyl analog, a difference that cannot be compensated by simple formulation adjustments [2].

Quantitative Evidence vs. Analogs


Functional pH Range in Digital Fluorescent Sensors

In a direct head-to-head comparison within the same copolymer backbone (NIPAM-co-ionizable monomer-co-DBD-AA), replacing the ionizable monomer from DMAPAM (pKa 9.3) to MPAM (pKa 7.0) shifted the functional pH range from basic to acidic. The MPAM-containing copolymer 3 exhibited an apparent pKa of 6.16 ± 0.03, a digital-type fluorescence switching window within less than one pH unit, and a cooperativity parameter a = 2.54 ± 0.05 [1]. In contrast, the DEAPAM-containing copolymer 4 (pKa 10.3) showed an apparent pKa of 9.12 ± 0.05 and a broader switching with a = 4.75 ± 0.44 [1]. This demonstrates MPAM's unique ability to center the digital pH response precisely in the weakly acidic region, a niche not addressable by the other two monomers.

Fluorescent pH sensor Polymeric sensor Digital response

Buffering pK in Isoelectric Focusing

Chiari et al. (1989) systematically characterized a series of basic acrylamido buffers. The target compound, 3-morpholinopropyl acrylamide, was determined to have a pK of 7.0, while its closest structural analog, 2-morpholinoethyl acrylamide, had a pK of 6.2 [1]. This 0.8 unit difference arises solely from the length of the alkyl spacer between the acrylamide and the morpholine ring. This positions the target compound's buffering capacity at the neutral pH, ideal for resolving proteins with isoelectric points near 7, whereas the ethyl analog is more suited for slightly acidic proteins.

Immobilized pH gradients Isoelectric focusing Acrylamido buffer

pH Response Cooperativity Tuning

A later modification study reported that replacing the morpholine oxygen with sulfur yields 3-thiomorpholinopropyl acrylamide with a pK of 7.4, a 0.4 unit increase from the parent MPAM (pK 7.0) [1]. This demonstrates that the oxygen-containing morpholine ring is not merely a structural placeholder; its electron-withdrawing effect actively tunes the proton affinity. Researchers seeking a pK slightly above neutrality for customized narrow-range IPG strips would need to specifically select either the thiomorpholino analog or the parent MPAM based on the desired 0.4 unit shift.

Isoelectric focusing Thiomorpholino buffer pH gradient engineering

Application Scenarios


Digital Fluorescent pH Sensors for Acidic Environments

Based on the direct evidence that MPAM-containing copolymer 3 yields an apparent pKa of 6.16 ± 0.03 with a digital fluorescence on/off response within approximately one pH unit [1], this monomer is the preferred ionizable unit for constructing polymeric sensors that must detect subtle pH variations in the pH 5.5–6.8 range. Examples include monitoring of fermentations producing organic acids, early detection of acidosis in cell culture media, or quality control of mildly acidic food products. Substituting MPAM with DEAPAM would shift the sensing window above pH 9, rendering the sensor blind in the target acidic range.

Neutral-Range Protein Separation via IPG

The pK of 7.0 for 3-morpholinopropyl acrylamide directly addresses the need for a buffering monomer centered at neutral pH in immobilized pH gradient (IPG) strips [2]. This is critical for high-resolution two-dimensional electrophoresis of proteins with isoelectric points between 6.5 and 7.5, which include many cytosolic and signaling proteins. The analogous 2-morpholinoethyl acrylamide (pK 6.2) would deplete buffering capacity near pH 7.0, leading to gradient drift and loss of resolution. Procurement of MPAM thus is mandatory for IPG recipes targeting neutral proteome fractions.

Custom pH Gradient Engineering

For researchers developing narrow-range immobilized pH gradients requiring a stepping stone between the commercially available Immobiline pK values, the cross-study comparison showing that 3-morpholinopropyl acrylamide (pK 7.0) and its thiomorpholino analog (pK 7.4) differ by 0.4 units provides a rational basis for monomer selection [3]. This allows for the construction of shallow, high-resolution pH gradients in the 6.8–7.6 range by blending the two monomers, a strategy not achievable with the ethyl-spacer analogs which cluster at lower pK values.

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